molecular formula C10H9IO4 B021317 Dimethyl 2-iodobenzene-1,3-dicarboxylate CAS No. 106589-18-8

Dimethyl 2-iodobenzene-1,3-dicarboxylate

Cat. No. B021317
M. Wt: 320.08 g/mol
InChI Key: WBLBZWRGFUJZKJ-UHFFFAOYSA-N
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Description

Dimethyl 2-iodobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H9IO4 . It is also known by other names such as Dimethyl 2-iodoisophthalate and 1,3-Benzenedicarboxylic acid, 2-iodo-, dimethyl ester .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-iodobenzene-1,3-dicarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact structure can be visualized using specialized chemical software.


Physical And Chemical Properties Analysis

Dimethyl 2-iodobenzene-1,3-dicarboxylate has a molecular weight of 320.081 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 321.8±22.0 °C at 760 mmHg . The flash point is 148.4±22.3 °C .

Scientific Research Applications

  • Amino acid-derived iodobenzene dicarboxylates, such as Dimethyl 2-iodobenzene-1,3-dicarboxylate, are used as reagents for the oxidative conversion of alkenes to amino acid esters. This offers potential applications in organic synthesis, providing a method for creating amino acid esters from alkenes (Koposov, Boyarskikh, & Zhdankin, 2004).

  • A study developed a simple, green method for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines using iodobenzene diacetate at room temperature. This method is notable for its high efficiency and easy work-up (Aneja et al., 2022).

  • The photolysis of 5,6-di-iodo-1,3-dimethyluracil in benzene and furan rapidly produces products derived from a radical intermediate. This has implications in understanding the behavior of similar iodobenzene compounds under photolysis conditions (Youssefyeh & Lichtenberg, 1974).

  • Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol in aqueous NaOH/benzene produces 3-isopropylidene-5-phenyl-2(2H)-furanone. This demonstrates the utility of such iodobenzene compounds in palladium-catalyzed reactions (Kiji, Okano, Kimura, & Saiki, 1998).

  • A study on the synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content using resorcinol and dimethyl sulfate highlights the potential of similar compounds in the synthesis of nitrobenzenes (Zhang Chun-xia, 2011).

properties

IUPAC Name

dimethyl 2-iodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBZWRGFUJZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559954
Record name Dimethyl 2-iodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-iodobenzene-1,3-dicarboxylate

CAS RN

106589-18-8
Record name Dimethyl 2-iodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kato, T Matsuoka, S Suzuki, MS Asano… - Organic …, 2019 - ACS Publications
A structurally constrained S,C,C-bridged triphenylamine was synthesized, and the corresponding radical cation was obtained as a hexachloroantimonate by chemical oxidation. An X-…
Number of citations: 16 pubs.acs.org

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